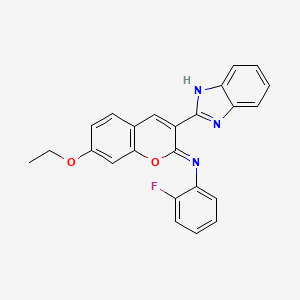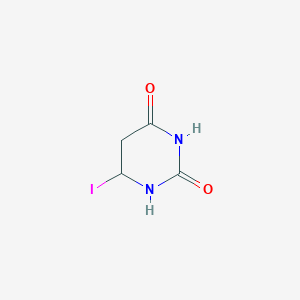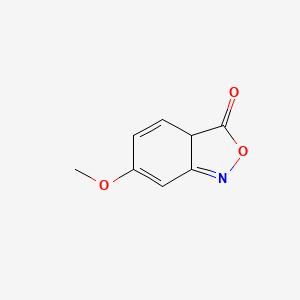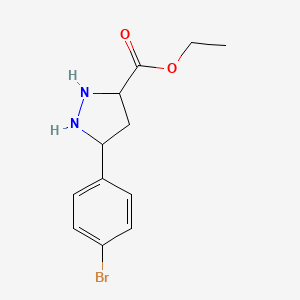![molecular formula C21H29BrN4O2 B12346944 2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one](/img/structure/B12346944.png)
2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6400^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one is a complex organic compound with a unique structure It contains multiple functional groups, including a bromine atom, a methyl group, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . The reaction conditions can be optimized to increase yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylbutane: A simpler compound with similar functional groups.
2-Bromo-2-methylpropane: Another brominated compound with a different structure.
2,4,6-Trimethylphenyl derivatives: Compounds with similar aromatic groups.
Uniqueness
2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C21H29BrN4O2 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
2-bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-5a,6,7,8,9,9a-hexahydro-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one |
InChI |
InChI=1S/C21H29BrN4O2/c1-12(2)19(22)21(27)24-16-8-6-7-9-17(16)26-25(24)20(23-28-26)18-14(4)10-13(3)11-15(18)5/h10-12,16-17,19H,6-9H2,1-5H3 |
InChI Key |
KULZNLMRPWVBJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NON3N2N(C4C3CCCC4)C(=O)C(C(C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12346863.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346871.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B12346874.png)

![N-[2-(4-methylphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12346897.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12346903.png)
![N-[(4-methylphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12346905.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12346906.png)
![11-(4-Butoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12346922.png)
![N-(1-benzylpiperidin-4-yl)-4-[(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B12346930.png)


![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B12346956.png)
